2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is a chemical compound with a complex structure that includes a benzodiazole ring and a methoxyethoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Attachment of the Methoxyethoxyethyl Side Chain: The side chain can be introduced through a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with 2-(2-methoxyethoxy)ethyl halide under basic conditions.
Final Amination Step:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxyethyl side chain, where nucleophiles such as halides or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
- **this compound
- **this compound
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1409178-19-3 |
---|---|
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-[1-[2-(2-methoxyethoxy)ethyl]benzimidazol-2-yl]ethanamine |
InChI |
InChI=1S/C14H21N3O2/c1-18-10-11-19-9-8-17-13-5-3-2-4-12(13)16-14(17)6-7-15/h2-5H,6-11,15H2,1H3 |
InChI Key |
CGOGGKQBEVLDMF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCN1C2=CC=CC=C2N=C1CCN |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.